molecular formula C18H15NO5S B12167521 N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12167521
M. Wt: 357.4 g/mol
InChI Key: WNIIBOTTYOHEHP-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a benzenesulfonyl group, and a carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized via the Pechmann condensation reaction. The benzenesulfonyl group is then introduced through sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base such as pyridine . The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using appropriate amines and coupling agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The benzenesulfonyl group can interact with amino acid residues in the enzyme, while the chromene core can stabilize the binding through π-π interactions . Additionally, the carboxamide group can form hydrogen bonds with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chromene core, benzenesulfonyl group, and carboxamide functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H15NO5S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(benzenesulfonyl)ethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H15NO5S/c20-17(15-12-13-6-4-5-9-16(13)24-18(15)21)19-10-11-25(22,23)14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,19,20)

InChI Key

WNIIBOTTYOHEHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCNC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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